N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide

説明

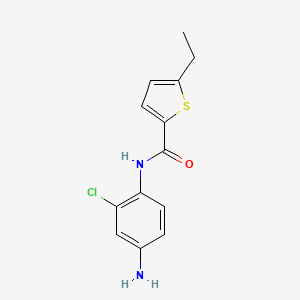

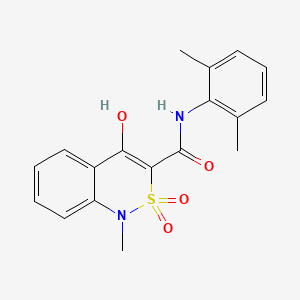

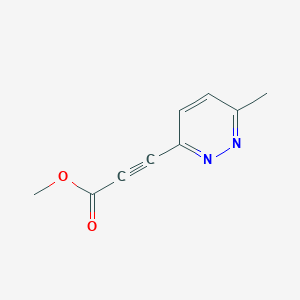

N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Redox-Active Ligands in Coordination Compounds

The compound has been used in the synthesis of a six-coordinated indium (III) complex, which bears two types of redox-active ligands . This complex has been characterized in detail, and its intense, well-resolved ESR spectrum indicates the spin density delocalization between both AP and imSQ ligands . The UV-vis spectrum of this complex possesses an absorption band in the NIR region .

Inhibition of Cell Proliferation and Induction of Apoptosis

The compound has demonstrated significant inhibition of cell proliferation and induction of apoptosis in leukemia and lymphoma cells while sparing healthy leukocytes . It reached half of its maximum activity (AC50) against leukemia cells at around 6.3 µM .

Overcoming Multidrug Resistance

The compound has shown potential in overcoming multidrug resistance and sensitizing drug-resistant leukemia and lymphoma cell lines to treatments with common cytostatic drugs at low micromolar concentrations .

Activation of the Mitochondrial Apoptosis Pathway

Mechanistic investigations of the compound-mediated apoptosis identified the mitochondrial apoptosis pathway as the main mode of action . It induces apoptosis independent of Bcl-2 (B-cell lymphoma 2) and caspase-3 expression levels, suggesting the activation of additional apoptosis-promoting mechanisms .

Downregulation of XIAP

The compound has been found to downregulate XIAP (x-linked inhibitor of apoptosis protein), which is a potent inhibitor of apoptosis .

Interaction with the Endocannabinoid System

While not directly related to the compound you asked about, a similar compound, DMTA, has been studied for its ability to interact with the endocannabinoid system. This system is involved in regulating a variety of physiological processes, including pain, mood, and appetite.

作用機序

Target of Action

The primary target of this compound is the sodium channels on the neuronal cell membrane . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons, making them a key target for compounds with neuroactive properties.

Mode of Action

This compound acts by limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels, thereby interfering with their normal function . This results in a potential- and frequency-dependent block of sodium channels .

Biochemical Pathways

The compound’s action on sodium channels affects the excitability of myocardial cells . By decreasing sodium and potassium conductance, it reduces the cells’ ability to initiate and propagate electrical signals . This can have downstream effects on various biochemical pathways involved in neuronal signaling and cardiac function.

Pharmacokinetics

The compound is well absorbed from the gastrointestinal tract following oral administration . The major route of metabolism is N-acetylation , forming 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), and subsequent hydroxylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) . Two hours after oral dosing, ADMP and HADMP comprised 92% of the total radioactivity in the plasma . The elimination of the compound from the systemic circulation following intravenous administration was monophasic, with a terminal half-life of 9.4 minutes .

Result of Action

The compound’s action results in a decrease in the excitability of myocardial cells, which can help to control abnormal electrical activity in the heart . This can be beneficial in the treatment of conditions such as ventricular arrhythmias .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s leachability and mobility can be affected by soil properties

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-11-7-6-8-12(2)15(11)19-18(22)17-16(21)13-9-4-5-10-14(13)20(3)25(17,23)24/h4-10,21H,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUABFGVETJDZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(S2(=O)=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1423450.png)

![methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423451.png)

![N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1423467.png)

![3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide](/img/structure/B1423468.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B1423469.png)